molecular formula C14H17ClN2O3 B13552809 3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride

3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride

Cat. No.: B13552809
M. Wt: 296.75 g/mol
InChI Key: IRYRFBDWJUTXGP-UHFFFAOYSA-N
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Description

3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is a complex organic compound with a unique structure that includes a fused bicyclic pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride typically involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process includes heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions

3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydropyrrolo[3,4-c]pyrrole: A related compound with a similar bicyclic structure but lacking the benzoic acid moiety.

    N-phthalimidopyrrolidines: Compounds that share the pyrrolidine ring system and are synthesized through similar routes.

Uniqueness

3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is unique due to its specific combination of the bicyclic pyrrolidine ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl)benzoic acid;hydrochloride

InChI

InChI=1S/C14H16N2O3.ClH/c17-13(9-2-1-3-10(4-9)14(18)19)16-7-11-5-15-6-12(11)8-16;/h1-4,11-12,15H,5-8H2,(H,18,19);1H

InChI Key

IRYRFBDWJUTXGP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC(=CC=C3)C(=O)O.Cl

Origin of Product

United States

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